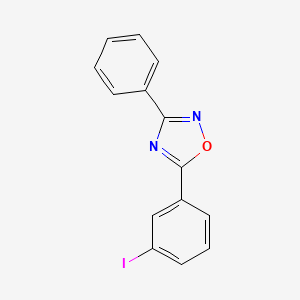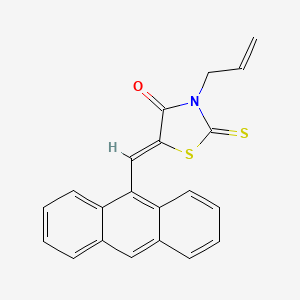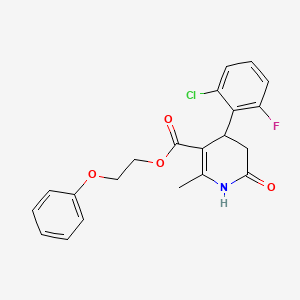![molecular formula C14H9BrCl2F2N2OS B4581024 N-(4-bromo-2-chlorophenyl)-N'-[3-chloro-4-(difluoromethoxy)phenyl]thiourea](/img/structure/B4581024.png)
N-(4-bromo-2-chlorophenyl)-N'-[3-chloro-4-(difluoromethoxy)phenyl]thiourea
Vue d'ensemble
Description
Thiourea derivatives exhibit a wide range of biological and chemical properties, making them subjects of interest in various fields of chemistry and pharmacology. The compound , due to its structural complexity, is anticipated to possess unique characteristics that contribute to its potential utility in scientific research.
Synthesis Analysis
The synthesis of thiourea derivatives typically involves the reaction of isothiocyanates with amines. Although specific details on the synthesis of N-(4-bromo-2-chlorophenyl)-N'-[3-chloro-4-(difluoromethoxy)phenyl]thiourea were not directly available, studies on similar compounds suggest a general approach. For example, the synthesis of related thiourea compounds is characterized by refluxing equimolar amounts of suitable isothiocyanate and amine precursors, resulting in the formation of the thiourea linkage (Abosadiya et al., 2015; Shadab & Aslam, 2014).
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods (IR, NMR) are commonly employed to characterize the molecular structure of thiourea derivatives. These analyses reveal details about the bonding, configuration, and overall molecular geometry. For instance, the molecular structure of similar thiourea compounds demonstrates a planar acylthiourea group with intramolecular hydrogen bonding, contributing to the stability of the molecule (Saeed & Ashraf et al., 2015).
Chemical Reactions and Properties
Thioureas participate in a variety of chemical reactions, including substitutions and additions, due to the reactive nature of the thiourea group. The reactivity can be further influenced by the presence of substituents on the phenyl rings, affecting the electron density and stability of intermediates.
Physical Properties Analysis
The physical properties of thiourea derivatives, such as solubility, melting point, and crystal structure, are significantly influenced by their molecular structure. Intramolecular and intermolecular hydrogen bonding, as well as π-π interactions, play crucial roles in determining these properties. For related compounds, crystallography studies have shown how these interactions affect the crystalline arrangement and stability (Kaminsky et al., 2010).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of thiourea derivatives are dictated by the electronic effects of the substituents on the phenyl rings. Computational studies, such as DFT calculations, provide insights into the electronic structure, charge distribution, and potential reactive sites within the molecule. These analyses help predict the behavior of thiourea derivatives in chemical reactions and potential applications (Abosadiya et al., 2015).
Applications De Recherche Scientifique
Antimicrobial Activity
Thiourea derivatives, including those with chloro and bromo substitutions, have shown significant antimicrobial activity. Their interaction with bacterial cells, particularly against strains known for biofilm formation such as Pseudomonas aeruginosa and Staphylococcus aureus, demonstrates their potential in developing novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011). This suggests a promising avenue for utilizing N-(4-bromo-2-chlorophenyl)-N'-[3-chloro-4-(difluoromethoxy)phenyl]thiourea in fighting resistant bacterial infections.
Enzyme Inhibition
Research on thiourea derivatives has revealed their efficacy as enzyme inhibitors. Unsymmetrical thiourea derivatives have been identified as potent inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes involved in neurotransmission. Their potential as sensing probes for toxic metals like mercury using spectrofluorimetric techniques further highlights their versatility in biochemical applications (Rahman et al., 2021).
Interaction with Metals
The synthesis and characterization of transition metal complexes with thiourea ligands, including those with chloro and bromo substituents, have been explored for a broad spectrum of biological activities. These complexes exhibit enhanced biological activities, such as antimicrobial and fungicidal properties, suggesting the role of N-(4-bromo-2-chlorophenyl)-N'-[3-chloro-4-(difluoromethoxy)phenyl]thiourea in the synthesis of metal complexes for various applications (Shadab & Aslam, 2014).
Sensor Technology
Thiourea derivatives have shown potential as sensors, especially for detecting toxic metals. Their ability to form crystalline structures and exhibit moderate sensitivity during fluorescence studies for mercury detection highlights their utility in environmental monitoring and safety applications (Rahman et al., 2021).
Propriétés
IUPAC Name |
1-(4-bromo-2-chlorophenyl)-3-[3-chloro-4-(difluoromethoxy)phenyl]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrCl2F2N2OS/c15-7-1-3-11(9(16)5-7)21-14(23)20-8-2-4-12(10(17)6-8)22-13(18)19/h1-6,13H,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNFRPLVDKSELW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=S)NC2=C(C=C(C=C2)Br)Cl)Cl)OC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrCl2F2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-2-chlorophenyl)-3-[3-chloro-4-(difluoromethoxy)phenyl]thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(4-methylphenyl)sulfonyl]-3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-piperazinone](/img/structure/B4580950.png)

![{2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4580953.png)
![2-methyl-N-{2-[(2-methylbenzyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B4580957.png)
![1-phenylethanone O-{[7-(2-hydroxyethyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]methyl}oxime](/img/structure/B4580960.png)

![1-{[1-(4-methylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}-N-(6-methyl-2-pyridinyl)-4-piperidinecarboxamide](/img/structure/B4580971.png)
![5-bromo-2-chloro-N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4580987.png)
![2-[5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B4580994.png)
![N-(4-bromo-2,3,5,6-tetrafluorophenyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4581006.png)


![1-[(3-chlorobenzyl)sulfonyl]-4-methylpiperidine](/img/structure/B4581031.png)
![3-[4-(benzyloxy)-3-methoxyphenyl]-2-(2,2-dimethylpropanoyl)acrylonitrile](/img/structure/B4581033.png)